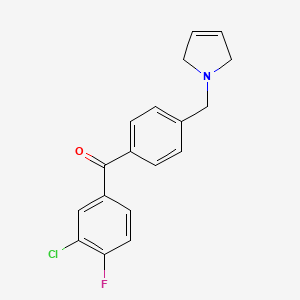

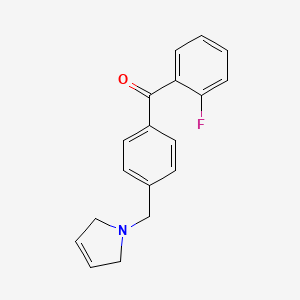

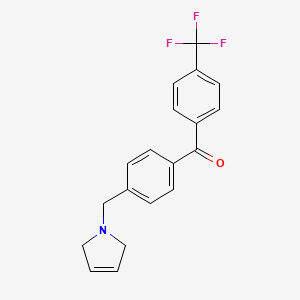

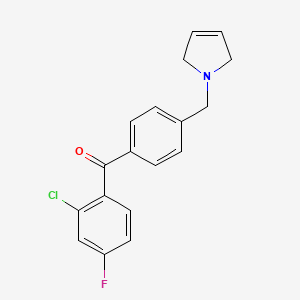

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

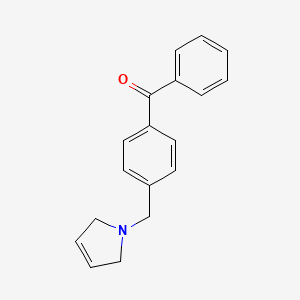

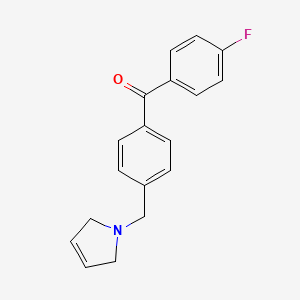

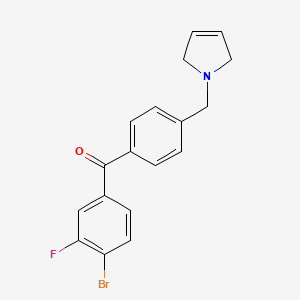

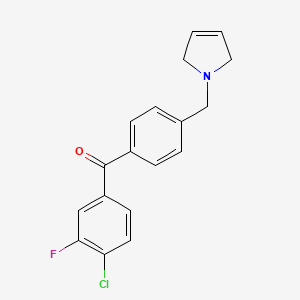

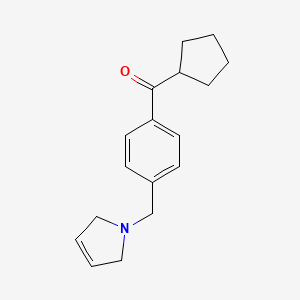

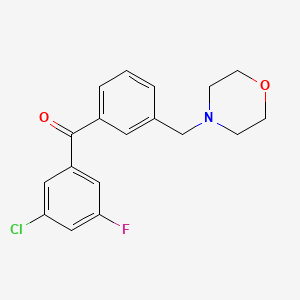

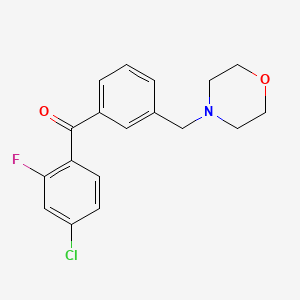

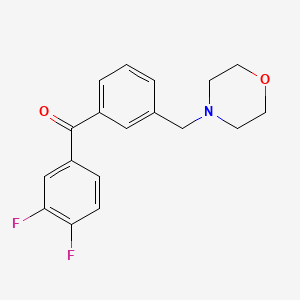

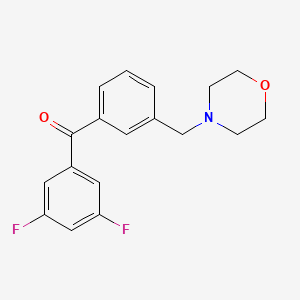

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone (abbreviated as ACB) is an organic compound with the chemical formula C20H16ClFNO1. It is a white crystalline solid with a molecular weight of 347.8 g/mol1. ACB belongs to the family of benzophenone derivatives, which have been widely used as UV-absorbers, photostabilizers, and photochromic agents1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is not readily available from the search results. However, it is available for experimental or research use2.Molecular Structure Analysis

The molecular structure of ACB is based on its chemical formula, C20H16ClFNO1. It is a derivative of benzophenone, which suggests a structure that includes a benzene ring. However, the specific arrangement of atoms and bonds in the molecule is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone are not detailed in the search results. As a benzophenone derivative, it may participate in reactions typical of this class of compounds, but further research would be needed to confirm this.Physical And Chemical Properties Analysis

ACB is a white crystalline solid with a molecular weight of 347.8 g/mol1. Further details about its physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized using this chemical structure demonstrate excellent to good antibacterial activity compared to reference drugs. This includes efficacy against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial potency of these compounds varies from good to excellent, indicating their potential use in treating microbial infections (Mistry, Desai, & Desai, 2016).

Chemical Reactivity and Molecular Geometry

Research involving derivatives of 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone has also focused on understanding their chemical reactivity and molecular geometry. Studies involving Density Functional Theory (DFT) calculations have been conducted to analyze the molecular electrostatic potential and frontier orbitals, which are crucial in understanding the chemical reactivity of these compounds (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).

Photostability in Fluorophores

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone derivatives have been studied for their role in enhancing the brightness and photostability of fluorophores. The replacement of conventional substituents with azetidinyl groups in fluorophores leads to improved photostability, crucial for advanced fluorescence imaging applications (Liu et al., 2016).

Vibrational Spectroscopy and Thermodynamic Properties

Detailed vibrational spectroscopy studies have been conducted on derivatives of 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone to understand their spectral data and thermodynamic properties. Such studies are vital for the development of new materials with specific thermal and mechanical properties (Chaitanya, Santhamma, Heron, Gabbutt, & Instone, 2011).

Applications in Proton Exchange Membranes

This chemical has been used in the synthesis of novel materials such as multiblock copolymers, which are essential for the development of proton exchange membranes in fuel cell technologies. These studies contribute significantly to the field of renewable energy and materials science (Ghassemi, Ndip, & Mcgrath, 2004).

Safety And Hazards

One source indicates that ACB may cause an allergic skin reaction and serious eye irritation3. However, more comprehensive safety and hazard information would typically be found in a Material Safety Data Sheet (MSDS) specific to this compound.

Zukünftige Richtungen

The future directions for research and applications of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone are not specified in the search results. Given its classification as a benzophenone derivative, potential areas of interest could include further exploration of its UV-absorption and photostabilization properties1. However, these potential directions would need to be confirmed through further research.

Please note that while I strive to provide accurate and up-to-date information, this analysis should be supplemented with further research and consultation with experts in the field. The information provided here is based on the search results available at the time of the query and may not include all relevant research on the topic.

Eigenschaften

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-15-10-14(5-6-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMRRKKHLXUYFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643264 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone | |

CAS RN |

898771-85-2 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.